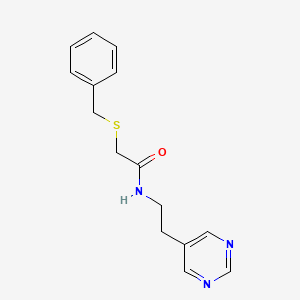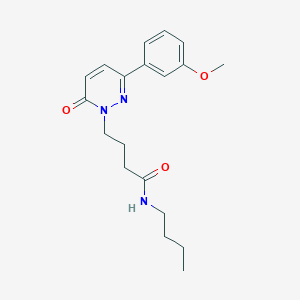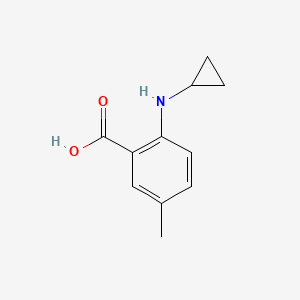![molecular formula C18H12BrNO3 B2512869 N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide CAS No. 478043-21-9](/img/structure/B2512869.png)
N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide” is a chemical compound with the molecular formula C18H12BrNO3 . It has a molar mass of 370.2 .
Molecular Structure Analysis
The molecular structure of “N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide” consists of 18 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The density of “N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide” is predicted to be 1.56±0.1 g/cm3 and its boiling point is predicted to be 588.0±50.0 °C .Applications De Recherche Scientifique
- Benzamides, including N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]benzamide, have been investigated for their antimicrobial properties. Researchers explore their efficacy against bacterial, fungal, and viral pathogens. These compounds could potentially serve as novel antimicrobial agents in the fight against infections .
- The compound’s antioxidant properties have been studied. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]benzamide’s ability to scavenge free radicals may provide insights into its potential health benefits .
- Researchers evaluate the safety profile of N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]benzamide. Toxicity studies help determine its suitability for therapeutic use. Assessing its impact on various organs and systems is essential for drug development .
- Novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole have been designed and synthesized. These compounds are explored for pesticidal activity. Understanding their effectiveness against pests can contribute to sustainable agriculture .
- Benzamides are widely used in drug molecules due to their prevalence in pharmaceuticals. Investigating N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]benzamide as a potential drug scaffold is crucial. It may serve as a starting point for developing therapeutic agents .
- Benzamides find applications beyond medicine. They are used in industries such as paper, plastic, and rubber. Exploring N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]benzamide’s role in these sectors can reveal practical uses beyond the laboratory .
Antimicrobial Agents
Antioxidant Activity
Toxicity Assessment
Pesticidal Properties
Drug Development
Industrial Applications
Mécanisme D'action
Target of Action
Benzamide analogues have been reported to act as allosteric activators of human glucokinase .
Biochemical Pathways
It is known that glucokinase plays a significant role in the regulation of carbohydrate metabolism . Therefore, it can be inferred that N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]benzamide, through its potential activation of glucokinase, may influence carbohydrate metabolism pathways.
Result of Action
The activation of glucokinase by benzamide analogues has been associated with significant hypoglycemic effects . This suggests that N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]benzamide may have similar effects.
Propriétés
IUPAC Name |
N-[6-(4-bromophenyl)-2-oxopyran-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO3/c19-14-8-6-12(7-9-14)16-11-10-15(18(22)23-16)20-17(21)13-4-2-1-3-5-13/h1-11H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTGRCBIRWEANJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(OC2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2512791.png)


![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2512796.png)

![methyl 4-(2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2512798.png)
![N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2512800.png)
![1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2512802.png)

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2512805.png)
![3,5-Dimethyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2512806.png)

